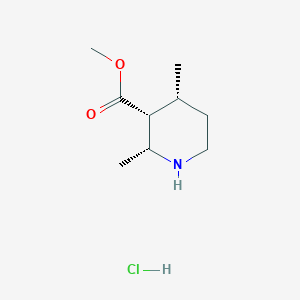

Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride

Description

Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Properties

IUPAC Name |

methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6-4-5-10-7(2)8(6)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t6-,7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWWLLZHERWELZ-QTPPMTSNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H]([C@@H]1C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation-Reduction Pathways

Patent CN103524401A outlines a four-step protocol for synthesizing (2R,4R)-4-methyl-2-piperidinecarboxylic acid, which shares structural similarities with the target compound. Key steps include:

- Hydrogenation of 4-methyl-2-picolinic acid using palladium charcoal (10% wt) under 2–3 kg/cm² hydrogen pressure at 45–55°C.

- Esterification with thionyl chloride and ethanol to form ethyl carboxylates.

- Trans-diastereomer separation via silica gel chromatography.

- Chiral resolution using D-amygdalic acid in methanol.

While this method achieves high enantiomeric excess (>99% ee) for the (2R,4R) configuration, adapting it to introduce a C3 methyl group would require additional steps, such as:

Oxidation-Reduction Sequences

Patent CN102887854B describes the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride via:

- Oxidation of 4-picoline-2-carboxylic acid ethyl ester with phosphomolybdic acid and hydrogen peroxide.

- Reduction using palladium charcoal (10% wt) and formic acid in methanol.

This route achieves a 76–78% yield but lacks stereochemical control at C3. Modifications to introduce the C3 methyl ester group could involve:

- Michael addition of methyl acrylate to a pre-formed enamine intermediate.

- Enzymatic desymmetrization of a prochiral diketone precursor.

Comparative Analysis of Synthetic Routes

Key Observations:

- Hydrogenation-based routes offer scalability but require post-synthetic resolution to achieve C3 stereocontrol.

- Asymmetric catalysis (e.g., chiral rhodium complexes) enables precise stereochemical outcomes but suffers from high catalyst costs.

Hypothetical Synthesis of the Target Compound

Proposed Route 1: Sequential Alkylation-Hydrogenation

Synthesis of 3-Cyano-4-methylpyridine-2-carboxylic acid methyl ester :

Catalytic Hydrogenation :

Resolution :

Anticipated Challenges :

- Competing reduction pathways may lead to epimerization at C3.

- Low solubility of intermediates could hinder large-scale crystallization.

Proposed Route 2: Asymmetric Cyclization

Chiral Auxiliary Approach :

Methylation and Esterification :

Salt Formation :

Advantages :

- High enantiomeric purity (>98% ee) achievable via organocatalysis.

- Avoids hazardous hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the ester group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are various substituted esters.

Scientific Research Applications

Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its specific stereochemistry.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate

- Methyl (2S,3S,4S)-2,4-dimethylpiperidine-3-carboxylate

- Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrobromide

Uniqueness

Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.

Biological Activity

Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride (CAS Number: 2416218-58-9) is a compound with potential biological activity that has gained attention in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19ClN2O2

- Molecular Weight : 207.70 g/mol

- Structure : The compound features a piperidine ring with methyl and carboxylate substituents, contributing to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities including:

- Anticancer Properties : Preliminary studies suggest that piperidine derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, one study indicated that compounds similar to methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Cholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown. This inhibition has implications for Alzheimer's disease treatment by enhancing cholinergic signaling in the brain .

- Muscarinic Receptor Activity : Research indicates that piperidine derivatives can interact with muscarinic acetylcholine receptors (M3R), which play a role in cell proliferation and resistance to apoptosis in cancer cells .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : Its structural similarity to known ligands allows it to bind effectively to various receptors such as M3 muscarinic receptors.

- Enzyme Inhibition : By inhibiting AChE and BuChE, the compound can increase the levels of acetylcholine in synaptic clefts, potentially improving cognitive function in neurodegenerative conditions.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Study 1: Anticancer Activity

A study conducted on piperidine derivatives demonstrated that methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate exhibited significant cytotoxicity against FaDu hypopharyngeal carcinoma cells. The compound was tested at varying concentrations and showed a dose-dependent increase in apoptosis markers compared to control groups .

Case Study 2: Neuroprotective Effects

In a separate investigation focusing on neurodegenerative diseases, compounds related to methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate were evaluated for their ability to inhibit cholinesterases. Results indicated that these compounds could effectively reduce enzyme activity at micromolar concentrations, suggesting potential therapeutic applications for cognitive enhancement .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves:

- Cyclization Reactions : Formation of the piperidine ring using precursors like amino alcohols or esters under acidic or basic conditions .

- Chiral Resolution : Use of chiral auxiliaries or catalysts to maintain stereochemistry during synthesis. For example, CBz (carbobenzyloxy) protection can preserve stereocenters during intermediate steps .

- Purification : Chiral HPLC or capillary electrophoresis to verify enantiomeric purity. X-ray crystallography or NMR with chiral shift reagents (e.g., Eu(hfc)₃) confirms absolute configuration .

Q. What analytical techniques are recommended for characterizing the compound’s structural integrity and purity?

Methodological Answer:

- HPLC-MS : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection at 206–254 nm .

- 1H/13C NMR : Assigns stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the piperidine ring) and verifies functional groups (e.g., methyl ester at δ ~3.6 ppm) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₀H₁₈NO₂·HCl) .

- Melting Point : Consistency with literature values (e.g., 175–177°C) indicates crystallinity and purity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Desiccants (silica gel) mitigate moisture uptake .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin/eye contact. Avoid exposure to strong oxidizers (e.g., KMnO₄) to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and optimize its structure?

Methodological Answer:

- Molecular Docking : Simulate binding to target receptors (e.g., GPCRs, enzymes) using software like AutoDock Vina. Compare docking scores with known ligands to prioritize synthetic targets .

- QSAR Modeling : Train models on piperidine derivatives’ activity data (e.g., IC₅₀ values) to correlate substituent effects (e.g., methyl groups at C2/C4) with potency .

- MD Simulations : Assess conformational stability in lipid bilayers or solvent (water/DMSO) over 100-ns trajectories to identify flexible regions impacting bioavailability .

Q. How can researchers address conflicting data in structure-activity relationship (SAR) studies for piperidine derivatives?

Methodological Answer:

- Controlled Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or counterion interactions .

- Orthogonal Assays : Validate activity using multiple methods (e.g., SPR for binding affinity, cell-based assays for functional response) .

- Crystallography : Resolve ambiguous SAR by solving co-crystal structures of the compound with its target (e.g., enzyme active site) to identify critical interactions .

Q. What experimental strategies are effective for identifying degradation products under stress conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–80°C), light (UV-A/B), acidic/basic conditions (0.1M HCl/NaOH), and oxidizers (H₂O₂). Monitor degradation via LC-MS/MS .

- Isolation : Use preparative TLC or column chromatography to isolate degradants. Characterize using HR-MS and 2D NMR (COSY, HSQC) .

- Mechanistic Studies : Kinetic profiling (Arrhenius plots) predicts shelf-life, while DFT calculations identify likely degradation pathways (e.g., ester hydrolysis) .

Q. How can enantiomeric impurities impact pharmacological outcomes, and what thresholds are acceptable?

Methodological Answer:

- Thresholds : ICH guidelines recommend <0.15% for unknown impurities and <0.5% for known toxic impurities. Chiral impurities exceeding 1% may alter receptor binding or metabolic profiles .

- Assays : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to quantify impurities. Validate with spiked samples .

- Toxicity Screening : Compare enantiomers in vitro (e.g., CYP450 inhibition assays) and in vivo (rodent models) to assess differential effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.